molecular formula C21H23N5O B11005844 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

Cat. No.: B11005844
M. Wt: 361.4 g/mol
InChI Key: PNTNSPJLKIIDGP-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound that features both an indole and a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include various acids, bases, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Both the indole and triazolopyridine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or triazolopyridine rings.

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades that regulate cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is unique due to its combination of the indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

InChI

InChI=1S/C21H23N5O/c1-25-15-16(17-7-2-3-8-18(17)25)11-12-21(27)22-13-6-10-20-24-23-19-9-4-5-14-26(19)20/h2-5,7-9,14-15H,6,10-13H2,1H3,(H,22,27)

InChI Key

PNTNSPJLKIIDGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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